molecular formula C16H17NOSi B1326301 4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile CAS No. 947515-74-4

4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile

Cat. No.: B1326301
CAS No.: 947515-74-4
M. Wt: 267.4 g/mol
InChI Key: XWMSORGQYGQYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile is a silicon-containing benzonitrile derivative characterized by a dimethylsilyl group bridging a hydroxymethyl-substituted phenyl ring and a benzonitrile moiety. This compound is of interest in medicinal chemistry, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where its structural features—such as the silyl linker and hydroxymethyl group—may enhance binding affinity and physicochemical properties like solubility and metabolic stability .

Properties

IUPAC Name

4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOSi/c1-19(2,15-9-7-13(11-17)8-10-15)16-6-4-3-5-14(16)12-18/h3-10,18H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMSORGQYGQYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C#N)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647584
Record name 4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947515-74-4
Record name 4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-(hydroxymethyl)phenyl]dimethylsilyl}benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile serves as a valuable intermediate in organic synthesis. Its silyl group enhances the stability and reactivity of the compound, making it useful in:

  • Cross-coupling reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functionalization : It can be used as a precursor for further functionalization, allowing for the introduction of various functional groups that expand its utility in synthetic chemistry.

Materials Science

In materials science, this compound is investigated for its potential applications in:

  • Silicon-based materials : The dimethylsilyl group imparts unique properties to polymers and other materials, enhancing their thermal stability and mechanical strength.
  • Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can improve their electrical conductivity and barrier properties.

Medicinal Chemistry

The biological activity of this compound is an area of active research:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against certain bacterial strains.

Case Study 1: Synthesis and Application in Drug Development

A recent study detailed the synthesis of this compound derivatives aimed at enhancing anticancer activity. Researchers modified the compound's structure to optimize its pharmacological profile, leading to improved efficacy against breast cancer cells. The study highlighted the importance of the hydroxymethyl group in enhancing solubility and bioavailability.

Case Study 2: Material Enhancement

Another investigation focused on incorporating this compound into polymer matrices to create high-performance materials. The addition of this compound significantly improved the thermal stability of the resulting composites, making them suitable for applications in aerospace and automotive industries.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Organic SynthesisCross-coupling reactions, functionalizationEnhances reactivity; useful precursor
Materials ScienceSilicon-based materials, nanocompositesImproves thermal stability and conductivity
Medicinal ChemistryAnticancer and antimicrobial agentsExhibits cytotoxic effects; effective against bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Research

4-({8-[4-(Hydroxymethyl)-2,6-dimethylphenyl]-6-oxo-5,6,7,8-tetrahydropteridin-2-yl}amino)benzonitrile (Compound 28)
  • Key Features: Shares the benzonitrile and hydroxymethylphenyl groups but incorporates a tetrahydropteridinone core.
  • Application: HIV-1 NNRTI with improved physicochemical properties compared to earlier analogues. Hydrolysis instability in DMSO was noted for related compounds (e.g., Compound 26), suggesting careful solvent selection is critical for stability .
  • Data : HRMS-ESI+ [M+Na]+: 573.2271 (calculated), 573.2267 (observed) .
4-({9-[4-(Hydroxymethyl)-2,6-dimethylphenyl]-6-oxo-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)benzonitrile (Compound 39)
  • Key Features: Replaces the pteridinone core with a pyrimidodiazepinone scaffold.
  • Application : Demonstrates enhanced solubility and reduced cytotoxicity in antiviral screens .

Hydantoin-Based Androgen Receptor Antagonists

4-(4-(Hydroxymethyl)-4-methyl-3-(4-nitrophenyl)-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (Compound 6h)
  • Key Features : Hydantoin core with thioxo and nitro substituents.
  • Application : Androgen receptor antagonist with moderate yield (39%) and high melting point (206–208°C), indicative of crystalline stability .
4-(4-(Hydroxymethyl)-4-methyl-5-oxo-2-thioxo-3-(4-(trifluoromethyl)phenyl)imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (Compound 6i)
  • Key Features : Dual trifluoromethyl groups enhance electronegativity.
  • Application : Higher synthetic yield (75%) and lower melting point (178–180°C) compared to 6h, suggesting improved processability .

Heterocyclic and Coordination-Ready Analogues

4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile
  • Key Features : Imidazole-thioether substituent.
  • Application: Potential metal-organic framework (MOF) precursor due to sulfur’s coordination capability .

Comparison Insight : Unlike the target compound’s silyl group, the thioether linker here enables metal coordination, expanding applications into materials science rather than purely pharmacological uses .

Fluorescent and Isotopic Derivatives

2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS: 13001-38-2)
  • Key Features : Conjugated styryl groups for fluorescence.
  • Application : Industrial fluorescent brightener (e.g., Textile Brightener 199:1) .
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4
  • Key Features : Deuterated isotopologue.
  • Application: Biochemical tracer in protein-binding studies (e.g., quinoxaline angiotensin II receptor antagonists) .

Comparison Insight: The target compound’s lack of conjugated π-systems limits fluorescence utility, while its non-deuterated form contrasts with isotopic labeling applications seen in 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 .

Critical Analysis of Structural and Functional Differences

  • Silyl vs.
  • Hydantoin vs. Silyl Cores : Hydantoin-based compounds (e.g., 6h, 6i) prioritize hydrogen bonding and metabolic stability via thioxo groups, whereas the silyl group may reduce metabolic degradation .
  • Applications : Structural variations dictate divergent applications—antiviral, anticancer, or industrial—highlighting the benzonitrile moiety’s versatility in drug design and materials science .

Biological Activity

4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile is an organic compound characterized by its unique structural features, including a nitrile group and a hydroxymethyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C16H17NOSi
  • Molecular Weight : 267.4 g/mol
  • CAS Number : 947515-74-4

The presence of the nitrile group contributes to its reactivity, while the dimethylsilyl and hydroxymethyl groups enhance its versatility in chemical transformations and biological interactions .

The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. These may include:

  • Enzymes : Inhibition or modulation of enzyme activity, potentially affecting metabolic pathways.
  • Receptors : Binding to specific receptors that could lead to downstream signaling effects.
  • Nucleic Acids : Interaction with DNA or RNA, possibly influencing gene expression or stability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This includes efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Studies have explored the anticancer potential of related compounds, demonstrating that they can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have shown the ability to induce apoptosis in breast cancer cells, highlighting their potential as chemotherapeutic agents .

Case Studies

  • Anticancer Efficacy : In a study involving MCF7 breast cancer cells, derivatives of benzonitrile were evaluated for their ability to inhibit cell growth. Results indicated that these compounds can act as chemosensitizers when combined with traditional chemotherapeutics like doxorubicin, enhancing therapeutic outcomes without increasing toxicity .
  • Antimicrobial Activity : A comparative analysis of several silylated benzonitriles revealed that the incorporation of hydroxymethyl groups significantly improved antimicrobial efficacy against resistant bacterial strains. This suggests a promising avenue for developing new antibiotics based on this scaffold .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activities associated with this compound:

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.